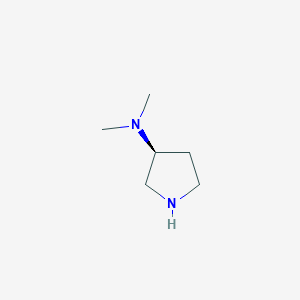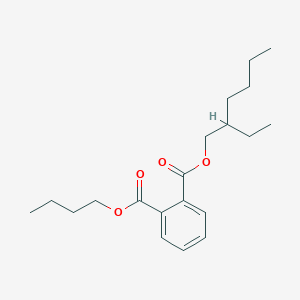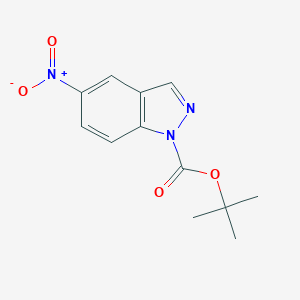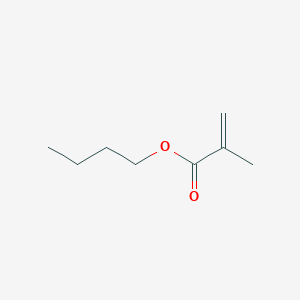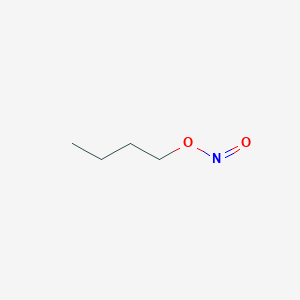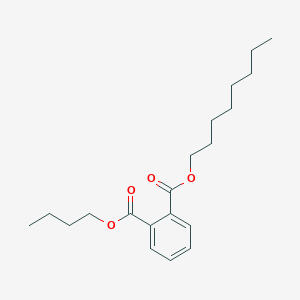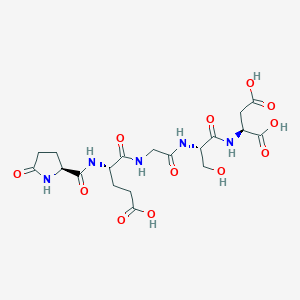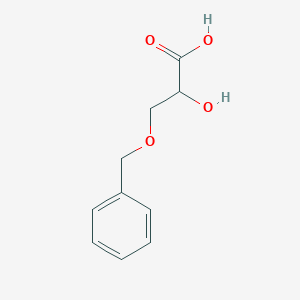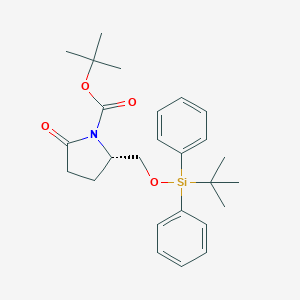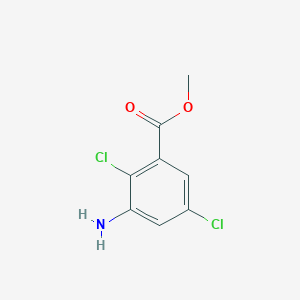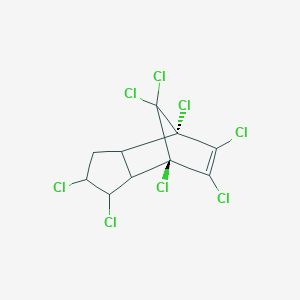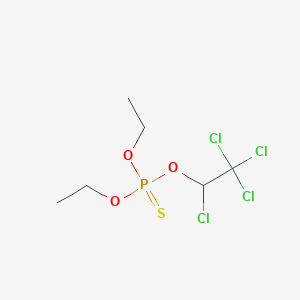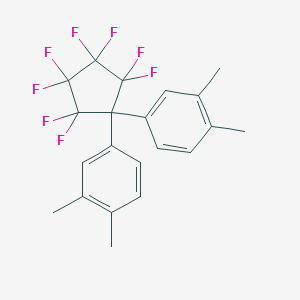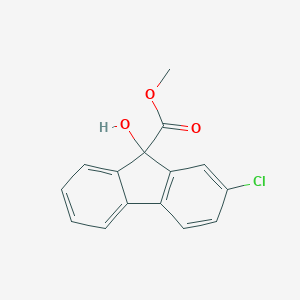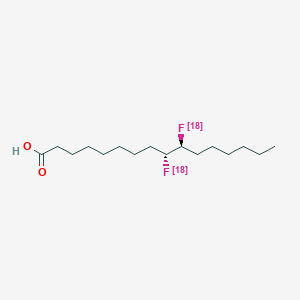
9,10-Difluoropalmitic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Difluoropalmitic acid (DFPA) is a synthetic fatty acid that has gained attention in recent years due to its potential applications in scientific research. DFPA is a modified form of palmitic acid, a common fatty acid found in many organisms. The two fluorine atoms in DFPA make it a unique molecule that can be used to study various biological processes.
Wirkmechanismus
9,10-Difluoropalmitic acid is believed to affect biological processes by altering the properties of cellular membranes. The fluorine atoms in 9,10-Difluoropalmitic acid can change the physical properties of the membrane, such as its fluidity and permeability. This can affect the function of membrane-associated proteins, such as transporters and receptors.
Biochemische Und Physiologische Effekte
9,10-Difluoropalmitic acid has been shown to have a variety of biochemical and physiological effects in cells and organisms. These effects include changes in membrane structure and function, alterations in lipid metabolism, and changes in gene expression. 9,10-Difluoropalmitic acid has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
9,10-Difluoropalmitic acid has several advantages as a tool for scientific research. It is a stable and well-characterized molecule that can be easily synthesized. 9,10-Difluoropalmitic acid can also be incorporated into biological membranes, allowing for the study of membrane-associated processes. However, there are also limitations to the use of 9,10-Difluoropalmitic acid. One limitation is that it can be toxic to cells at high concentrations. Additionally, 9,10-Difluoropalmitic acid may not accurately represent the properties of natural fatty acids, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 9,10-Difluoropalmitic acid. One area of interest is the development of new methods for synthesizing 9,10-Difluoropalmitic acid and related molecules. Another area of research is the study of the effects of 9,10-Difluoropalmitic acid on specific biological processes, such as lipid signaling and membrane protein function. Additionally, 9,10-Difluoropalmitic acid may have potential applications in drug development and as a therapeutic agent for certain diseases.
Synthesemethoden
9,10-Difluoropalmitic acid can be synthesized using a variety of methods, including the reaction of palmitic acid with hydrogen fluoride gas. This reaction results in the substitution of two hydrogen atoms with fluorine atoms, producing 9,10-Difluoropalmitic acid. Other methods of synthesis include the use of fluorine-containing reagents and the use of enzymes to catalyze the reaction.
Wissenschaftliche Forschungsanwendungen
9,10-Difluoropalmitic acid has been used in a variety of scientific research applications, including the study of lipid metabolism, membrane structure and function, and protein-lipid interactions. 9,10-Difluoropalmitic acid has also been used as a tool to study the role of fatty acids in various diseases, such as cancer and diabetes.
Eigenschaften
CAS-Nummer |
133310-26-6 |
|---|---|
Produktname |
9,10-Difluoropalmitic acid |
Molekularformel |
C16H30F2O2 |
Molekulargewicht |
290.41 g/mol |
IUPAC-Name |
(9R,10S)-9,10-bis(18F)(fluoranyl)hexadecanoic acid |
InChI |
InChI=1S/C16H30F2O2/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15+/m0/s1/i17-1,18-1 |
InChI-Schlüssel |
AUCZSQYRILBSCR-XJWJDWPKSA-N |
Isomerische SMILES |
CCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)[18F])[18F] |
SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)F)F |
Kanonische SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)F)F |
Andere CAS-Nummern |
133310-26-6 |
Synonyme |
9,10-DFPA 9,10-difluoropalmitate 9,10-difluoropalmitic acid dl-erythro-9,10-(18F)difluoropalmitic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



